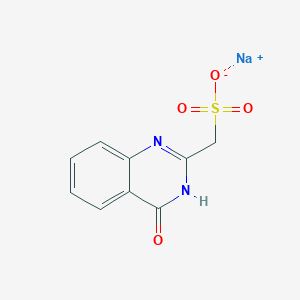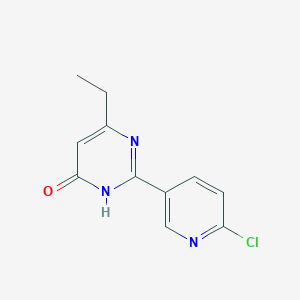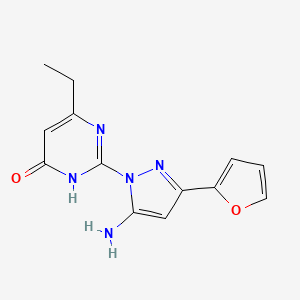
7-Bromo-8-fluoroquinazolin-4(3H)-one
Vue d'ensemble
Description
7-Bromo-8-fluoroquinazolin-4(3H)-one (7-BFQ) is a fluorinated quinazolinone compound that has been studied extensively for its potential use in scientific research. 7-BFQ has been found to possess a variety of useful properties, such as its ability to act as a catalyst for organic synthesis and its ability to act as a receptor for specific types of molecules. 7-BFQ is also known to possess unique biochemical and physiological effects, making it a valuable tool for research in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
1. Photoremovable Protecting Group in Biological Research
7-Bromo-8-fluoroquinazolin-4(3H)-one derivatives, like 8-Bromo-7-hydroxyquinoline (BHQ), have been studied for their use as photoremovable protecting groups. BHQ shows efficient photolysis under both one-photon excitation (1PE) and two-photon excitation (2PE), making it suitable for the controlled release of bioactive molecules such as neurotransmitters, nucleic acids, and drugs in cell and tissue culture. This property is crucial for studying cell physiology and biological functions in real-time and living tissues (Zhu, Pavlos, Toscano, & Dore, 2006).
2. Role in Synthesis of Fluoroquinazolinones
The compound has been involved in the synthesis of fluoroquinazolinones. A study presents methods for synthesizing 5-and 7-fluoroquinazolin-4(1H)-ones, demonstrating the compound's role as an intermediate in creating these derivatives. Such methods are significant in the development of various pharmaceuticals and biochemical research (Layeva, Nosova, Lipunova, Trashakhova, & Charushin, 2007).
3. Antibacterial Activity
Derivatives of 7-Bromo-8-fluoroquinazolin-4(3H)-one, such as novel 6‑bromo‑2‑chloro‑3-butylquinazolin-4(3H)-ones, have been synthesized and evaluated for their antibacterial properties. Their crystal structures and molecular interactions have been analyzed, indicating potential applications in antibacterial drug development (Ouerghi et al., 2021).
4. Anticancer Properties
Some derivatives of 7-Bromo-8-fluoroquinazolin-4(3H)-one have been evaluated for potential anticancer properties. The study on 6-Aryl-2-Styrylquinazolin-4(3H)-Ones reveals their effectiveness against various cancer cell lines, showcasing the compound's relevance in cancer research (Agbo, Makhafola, Choong, Mphahlele, & Ramasami, 2015).
5. Role in Synthesis Methods
The compound has been used in various synthesis methods. For example, a study describes the preparation of 6-bromo-2-chloro-3-butylquinazolin-4(3H)-one, highlighting its role as an intermediate in synthesizing small molecule anticancer drugs (Geesi et al., 2021).
Propriétés
IUPAC Name |
7-bromo-8-fluoro-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-2-1-4-7(6(5)10)11-3-12-8(4)13/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSRFNXOXMWZOCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=O)NC=N2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-8-fluoroquinazolin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



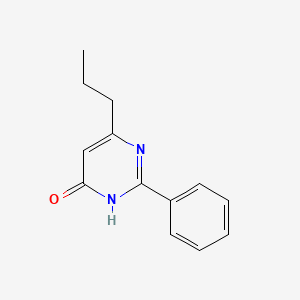
![2-[6-Methyl-4-oxo-2-(pyrimidin-2-yl)-1,4-dihydropyrimidin-5-yl]acetic acid](/img/structure/B1384480.png)
![3-amino-1-methyl-4-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384481.png)
![3-[4-Methyl-6-oxo-2-(pyridin-3-yl)-1,6-dihydropyrimidin-5-yl]propanoic acid](/img/structure/B1384482.png)
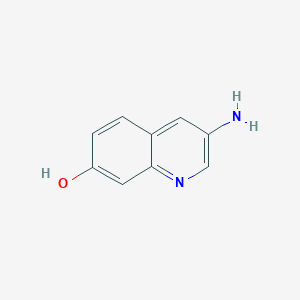
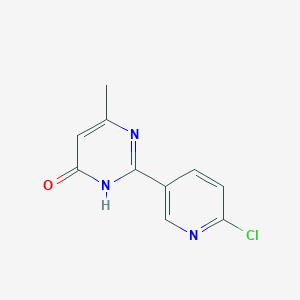
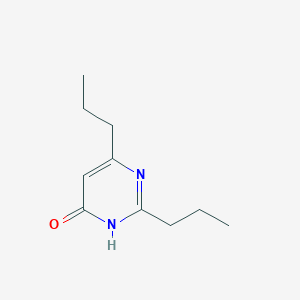
![3-amino-1-methyl-4-(2-thienyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1384488.png)
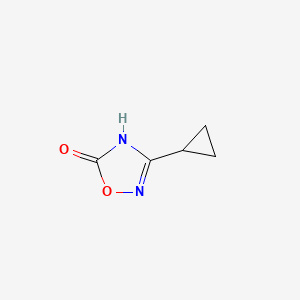
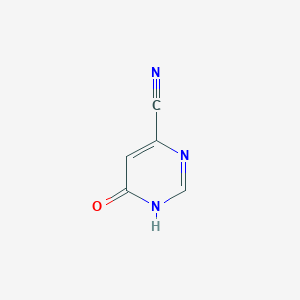
![2-cyclopropyl-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one](/img/structure/B1384495.png)
